2,6-Dimethyldibenzothiophene
Overview
Description
2,6-Dimethyldibenzothiophene is an organic sulfur compound with the molecular formula C14H12S. It is a derivative of dibenzothiophene, where two methyl groups are substituted at the 2 and 6 positions of the dibenzothiophene structure. This compound is of significant interest due to its presence in fossil fuels and its role in environmental and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through hydrodesulfurization (HDS) processes. This involves the catalytic removal of sulfur from petroleum fractions, where dibenzothiophene and its derivatives are converted to hydrocarbons and hydrogen sulfide. Catalysts such as cobalt-molybdenum (CoMo) or nickel-molybdenum (NiMo) supported on alumina are commonly used .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Hydrodesulfurization (HDS): This process involves the hydrogenation and subsequent removal of sulfur.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or hydrogen peroxide (H2O2) in the presence of catalysts such as molybdenum oxide.
HDS: Hydrogen gas (H2) and catalysts like CoMo or NiMo supported on alumina.
Major Products:
Oxidation: Sulfones and sulfoxides.
HDS: Hydrocarbons and hydrogen sulfide (H2S).
Scientific Research Applications
2,6-Dimethyldibenzothiophene has several applications in scientific research:
Environmental Chemistry: It is studied for its role in the desulfurization of fossil fuels, which is crucial for reducing sulfur emissions and preventing acid rain.
Catalysis Research: The compound is used to evaluate the efficiency of various HDS catalysts, aiding in the development of more effective desulfurization processes.
Geochemistry: It serves as a molecular marker in petroleum geochemistry, helping to understand the formation and maturation of petroleum.
Mechanism of Action
The primary mechanism by which 2,6-Dimethyldibenzothiophene exerts its effects is through hydrodesulfurization. In this process, the sulfur atom in the compound is hydrogenated and removed as hydrogen sulfide. The reaction involves two main pathways: direct desulfurization (DDS) and hydrogenation (HYD). DDS leads to the formation of biphenyls, while HYD produces tetrahydro and hexahydro intermediates, which are further desulfurized to cyclohexylbenzene and bicyclohexyl .
Comparison with Similar Compounds
2,6-Dimethyldibenzothiophene is compared with other sulfur-containing compounds such as:
Dibenzothiophene (DBT): The parent compound without methyl substitutions.
4,6-Dimethyldibenzothiophene (4,6-DMDBT): Another methyl-substituted derivative, which is more refractory to HDS due to steric hindrance at the 4 and 6 positions.
Benzothiophene (BT): A simpler sulfur-containing aromatic compound with a single benzene ring fused to a thiophene ring.
Properties
IUPAC Name |
2,6-dimethyldibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-6-7-13-12(8-9)11-5-3-4-10(2)14(11)15-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHNZTLASSCMOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C=CC=C23)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237912 | |
Record name | Dibenzothiophene, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89816-75-1 | |
Record name | Dibenzothiophene, 2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089816751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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